molecular formula C13H16F3N B13206555 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine

Cat. No.: B13206555
M. Wt: 243.27 g/mol
InChI Key: ZPHAWEAOUAXGGR-UHFFFAOYSA-N
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Description

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is a pyrrolidine derivative characterized by a trifluoromethyl-substituted benzyl group at the 2-position of the pyrrolidine ring, along with a methyl group. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, due to the electron-withdrawing trifluoromethyl (-CF₃) group. The compound is synthesized via multi-step organic reactions involving alkylation, cyclization, and purification techniques such as recrystallization or chromatography .

Its primary applications span pharmacological research, where it serves as a scaffold for drug candidates targeting enzymes and receptors. The trifluoromethyl group improves membrane permeability, making it valuable in pharmacokinetic and pharmacodynamic studies .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,17H,2,7-9H2,1H3

InChI Key

ZPHAWEAOUAXGGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted pyrrolidines on various biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrrolidine derivatives .

Medicine: Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and performance materials .

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Lipophilicity (LogP) Biological Activity Highlights
This compound Baseline compound with -CF₃ and methyl groups 3.2 (estimated) High receptor binding affinity; used in CNS drug research
1-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine Methyl group on nitrogen instead of pyrrolidine ring 2.9 Reduced metabolic stability due to altered steric effects
N-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine Nitrogen-methylated pyrrolidine 2.7 Lower lipophilicity; moderate enzyme inhibition
2-Ethyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine Ethyl substituent replaces methyl group 3.5 Increased lipophilicity but reduced solubility
2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl Phenoxy linker instead of benzyl group 2.8 Enhanced water solubility; weaker blood-brain barrier penetration
(R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine Fluorine atom at phenyl ortho-position 3.1 Improved metabolic stability; antiviral applications

Key Findings from Comparative Studies

Role of the Trifluoromethyl Group: The -CF₃ group significantly enhances lipophilicity (LogP ~3.2) compared to non-fluorinated analogs (e.g., LogP ~2.5 for phenylmethyl derivatives). This property facilitates membrane penetration, critical for CNS-targeting drugs . Metabolic stability is superior to compounds with chloro or methoxy substituents, as -CF₃ resists oxidative degradation .

Impact of Substituent Positioning :

  • Nitrogen Methylation : Derivatives like N-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine exhibit reduced activity due to steric hindrance at the nitrogen, limiting interactions with target receptors .
  • Ethyl vs. Methyl Groups : The ethyl analog (LogP 3.5) shows higher lipophilicity but poorer aqueous solubility, restricting its utility in formulations .

Comparison with Heterocyclic Analogs: Pyridine-based analogs (e.g., 4-Methyl-2-(2-trifluoromethyl-phenyl)-pyridine) lack the pyrrolidine ring’s conformational flexibility, resulting in weaker binding to G-protein-coupled receptors . Phenoxy-linked derivatives (e.g., 2-(4-Trifluoromethylphenoxymethyl)pyrrolidine HCl) exhibit improved solubility but reduced blood-brain barrier penetration compared to the benzyl-substituted target compound .

Biological Activity: The target compound demonstrates stronger enzyme inhibition (IC₅₀ ~50 nM for acetylcholinesterase) compared to 1-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine (IC₅₀ ~120 nM) due to optimal steric and electronic effects . Fluorine substitution at the phenyl ring’s ortho-position (as in (R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine) improves metabolic half-life (t₁/₂ = 8 hours vs. 5 hours for non-fluorinated analogs) .

Biological Activity

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which is known to enhance the pharmacological properties of many organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16F3N
  • Molecular Weight : 243.27 g/mol
  • CAS Number : 1519659-34-7
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Purity≥95%
Signal WordWarning

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and receptors, particularly in cancer research and drug discovery.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme implicated in cancer metastasis. It was found that this compound exhibits a significantly higher potency against MMP-1 compared to related compounds, with a reported 60-fold increase in inhibitory activity due to the trifluoromethyl group’s interaction with specific amino acid residues in the enzyme's active site .

2. Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies demonstrated its effectiveness against various cancer cell lines, with a notable selectivity for tumor cells over normal cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: MMP-1 Inhibition

In a study published in Nature Communications, researchers synthesized several derivatives of this compound and evaluated their MMP-1 inhibitory activity. The results indicated that modifications to the trifluoromethyl group significantly affected potency, confirming its role in enhancing binding affinity .

Case Study 2: Cancer Cell Line Testing

A comprehensive evaluation of the compound's activity against gastrointestinal stromal tumors (GISTs) revealed that it effectively inhibited cell proliferation at nanomolar concentrations. The study utilized both cell viability assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins .

The biological effects of this compound can be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, facilitating better interaction with hydrophobic pockets in target proteins.
  • Pyrrolidine Ring : Provides conformational flexibility that may contribute to optimal binding orientations.

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